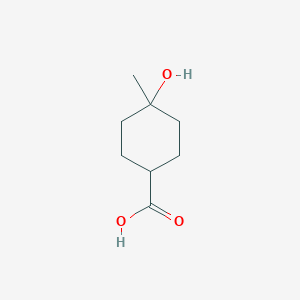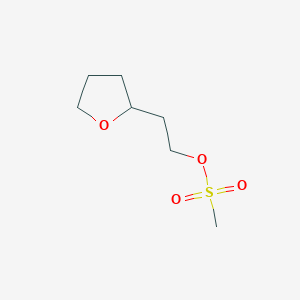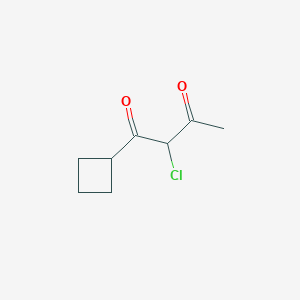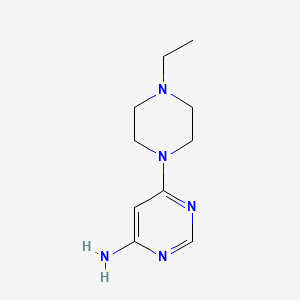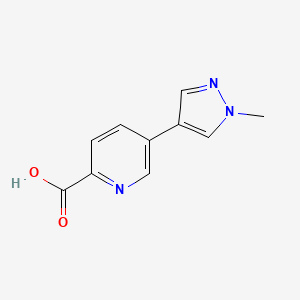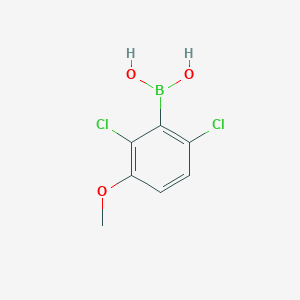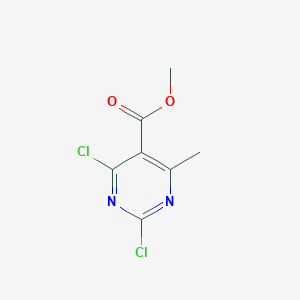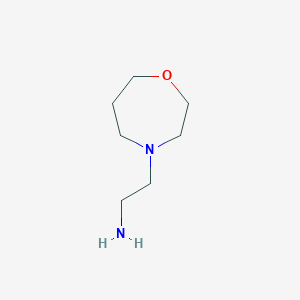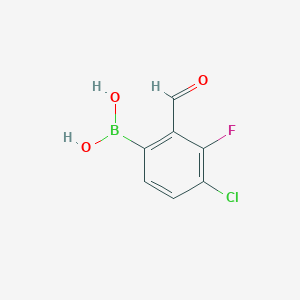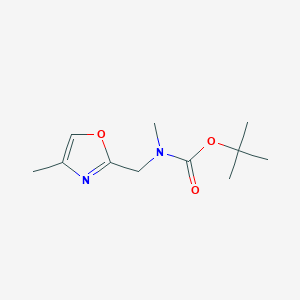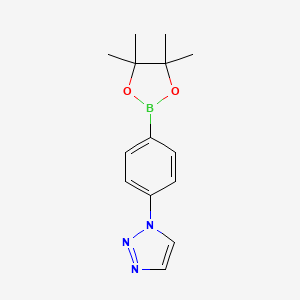
D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C19H28N4O4, and its molecular weight, 376.4 g/mol. Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Agricultural Pesticides
D-Valine derivatives: are utilized as intermediates in the synthesis of agricultural pesticides. One notable example is Fluvalinate , a pyrethroid pesticide derived from D-Valine . It is recognized for its broad-spectrum insecticidal properties and low mammalian toxicity, making it an environmentally safer choice for pest control in agriculture.
Veterinary Antibiotics
The compound serves as a precursor for the creation of semi-synthetic veterinary antibiotics . An example is Valnemulin , a pleuromutilin derivative synthesized from D-Valine . Valnemulin is used to treat infections in animals, showcasing the compound’s significance in veterinary medicine.
Pharmaceutical Drug Synthesis
D-Valine derivatives: play a crucial role in the pharmaceutical industry. They are used in the synthesis of drugs such as penicillamine , which is employed in the treatment of immune-deficiency diseases, and actinomycin D , which is used for antitumor therapy .
Selective Inhibition in Cell Culture
In cell culture, D-Valine is used to selectively inhibit fibroblast proliferation . This application is particularly useful in research settings where the selective growth of certain cell types is required.
Microbial Preparation
The microbial preparation of D-Valine showcases high stereo selectivity and environmentally friendly processes. This method is gaining attention due to its competitive advantages over other synthetic approaches .
Biomedical Nanotechnology
While not directly related to D-Valine, its structural analogs, (2R)-2-amino acids , are being explored in the field of biomedical nanotechnology . They are used to create high-order nucleic acid structures for applications such as biosensing and therapeutic drug delivery .
Synthetic Carbohydrate Polymers
Research into synthetic carbohydrate polymers derived from amino acids, including D-Valine analogs, is ongoing. These polymers have potential uses in biomedical applications, such as hydrogels and nanocarriers for therapeutics .
Microbial Nano-Factories
Microorganisms are utilized as nano-factories to synthesize metal nanoparticles from amino acid derivatives. These nanoparticles have a wide range of industrial and biomedical applications, demonstrating the versatility of amino acid-based compounds .
Safety and Hazards
According to the Safety Data Sheet, this compound has been classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKJNKTPCZNPM-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718009 | |
| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- | |
CAS RN |
1033882-31-3 | |
| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



